molecular formula C27H23N3O5S B13111317 Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-71-2

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B13111317
CAS No.: 624726-71-2
M. Wt: 501.6 g/mol
InChI Key: LVQFNMYLFBFDRJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a fused thiazole-pyrimidine core. Key structural elements include:

  • Ethyl carboxylate at position 4.
  • Methyl group at position 5.
  • p-Tolyl substituent at position 3.
  • 1-Acetyl-2-oxoindolin-3-ylidene moiety at position 2, which distinguishes it from simpler benzylidene-substituted analogs .

Properties

CAS No.

624726-71-2

Molecular Formula

C27H23N3O5S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl (2E)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O5S/c1-5-35-26(34)20-15(3)28-27-30(22(20)17-12-10-14(2)11-13-17)25(33)23(36-27)21-18-8-6-7-9-19(18)29(16(4)31)24(21)32/h6-13,22H,5H2,1-4H3/b23-21+

InChI Key

LVQFNMYLFBFDRJ-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\4/C5=CC=CC=C5N(C4=O)C(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)S2)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Scientific Research Applications

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in cells. The compound is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of proteolytic events resulting in cell death .

Comparison with Similar Compounds

Key Structural Variations in Analogues:
Compound ID Substituents at Position 2 Position 5 Substituent Notable Features
Target Compound 1-Acetyl-2-oxoindolin-3-ylidene p-Tolyl Indolinone moiety
3b 4-Methoxybenzylidene 2,4-Dimethoxyphenyl Electron-rich aromatic substituent
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Bulky alkyl groups, furan ring
9e Morpholinomethyl 2-Chlorophenyl Mannich base derivative
Ethyl (Z)-2-(2-fluorobenzylidene) 2-Fluorobenzylidene Phenyl Fluorine substituent for enhanced bioactivity

Physical and Spectroscopic Properties

Compound ID Melting Point (°C) IR (cm⁻¹) NMR Features
Target Compound Not reported Not available Not reported
3b 175–177 1685, 1740 (C=O), 1612 (C=N) Aromatic H at δ 7.10–7.76 ppm
11a 243–246 2219 (CN), 3436 (NH) Multiple methyl signals (δ 2.24–2.37 ppm)
12 268–269 2220 (CN), 1719 (C=O) NH proton at δ 9.59 ppm (D₂O exchangeable)
Ethyl 5-(4-Bromophenyl) Not reported C=O at ~1680–1740 cm⁻¹ Bromine-induced deshielding in NMR

Crystallographic Behavior

  • Planar vs. Puckered Cores : The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation in analogs like 5-(4-bromophenyl) derivatives, with deviations up to 0.224 Å from planarity .
  • Hydrogen Bonding : C–H···O interactions in analogs (e.g., compound 12) form supramolecular chains, influencing solubility and stability .

Biological Activity

Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N3O5SC_{27}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 501.6 g/mol. It features an indolinone moiety and a thiazolopyrimidine ring, which are known for their significant biological activities. The compound's unique structure allows for various chemical transformations and potential modifications to enhance its bioactivity.

PropertyValue
Molecular Formula C27H23N3O5S
Molecular Weight 501.6 g/mol
IUPAC Name Ethyl (2E)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS Number 624726-71-2

The primary mechanism of action for this compound involves the activation of procaspase pathways, specifically procaspase-3. This activation leads to the induction of apoptosis in cancer cells, positioning the compound as a potential anticancer agent. The interactions at the molecular level suggest that it can influence various signaling pathways relevant to cancer progression and cell cycle regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that it can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. The compound's ability to activate procaspase pathways is particularly noteworthy as it highlights its role in promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, making it effective against both planktonic and biofilm forms of bacteria. This dual action enhances its potential as an antimicrobial agent in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies have reported that Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl significantly reduces cell viability in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The IC50 values obtained indicate potent anticancer effects comparable to established chemotherapeutics.
  • Antimicrobial Activity : A study evaluating its antimicrobial properties found that the compound exhibited effective inhibition against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Future Directions

Given its promising biological activities, further research is warranted to explore the following:

  • Structure–Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
  • In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound will provide insights into its potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.